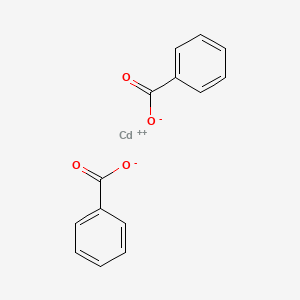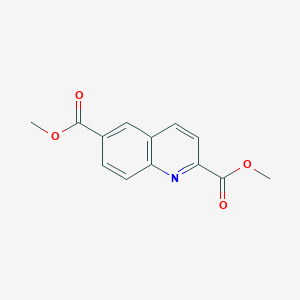![molecular formula C21H25N5O3 B12845478 N-[4-[1-(3-butyl-2,6-dioxo-7H-purin-8-yl)but-3-enyl]phenyl]acetamide](/img/structure/B12845478.png)
N-[4-[1-(3-butyl-2,6-dioxo-7H-purin-8-yl)but-3-enyl]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-Allyl-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)phenyl]acetamide is a complex organic compound belonging to the class of xanthines. Xanthines are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety . This compound has a molecular formula of C21H25N5O3 and a molecular weight of 395.45 . It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The preparation of N-[4-(1-Allyl-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)phenyl]acetamide involves several synthetic routes and reaction conditions. One common method includes the reaction of 1-allyl-3-butylxanthine with 4-aminobenzyl acetate under specific conditions to yield the desired product . The reaction typically requires a solvent such as benzene or petroleum ether, and the product is often recrystallized to achieve purity .
Analyse Des Réactions Chimiques
N-[4-(1-Allyl-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
N-[4-(1-Allyl-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)phenyl]acetamide is widely used in scientific research due to its unique properties. It is used in:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: As a biochemical tool to study enzyme interactions and cellular processes.
Medicine: As a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of N-[4-(1-Allyl-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK), by binding to the active site and preventing substrate binding . This inhibition can lead to various biological effects, including the modulation of metabolic pathways and cellular signaling.
Comparaison Avec Des Composés Similaires
N-[4-(1-Allyl-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)phenyl]acetamide is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
1-Allyl-3-butyl-8-(N-acetyl-4-aminobenzyl)xanthine: Another xanthine derivative with similar biological activities.
3-Cyclopropylmethylxanthine: A xanthine derivative with modifications at the N-3 position, leading to different biological effects.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of N-[4-(1-Allyl-3-butyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl)phenyl]acetamide.
Propriétés
Formule moléculaire |
C21H25N5O3 |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
N-[4-[1-(3-butyl-2,6-dioxo-7H-purin-8-yl)but-3-enyl]phenyl]acetamide |
InChI |
InChI=1S/C21H25N5O3/c1-4-6-12-26-19-17(20(28)25-21(26)29)23-18(24-19)16(7-5-2)14-8-10-15(11-9-14)22-13(3)27/h5,8-11,16H,2,4,6-7,12H2,1,3H3,(H,22,27)(H,23,24)(H,25,28,29) |
Clé InChI |
VOEXCHPTLZWURG-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=C(C(=O)NC1=O)NC(=N2)C(CC=C)C3=CC=C(C=C3)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Benzyloxy)-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845397.png)
![3,6-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B12845405.png)
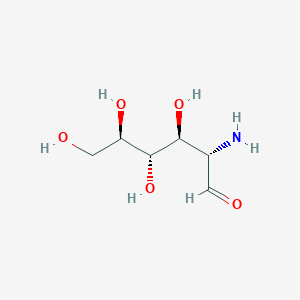

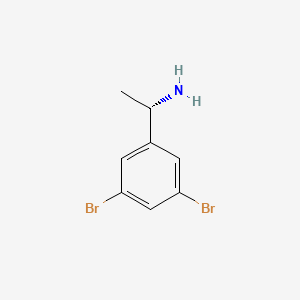
![Copper,[tetrahydrogen 6,6'-[(3,3'-dihydroxy-4,4'-biphenylylene)bis(azo)]bis[4-amino-5-hydroxy-1,3-naphthalenedisulfonato(4-)]]di-,tetrasodium salt](/img/structure/B12845431.png)
![5-(2-chloroethyl)-1-[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12845439.png)


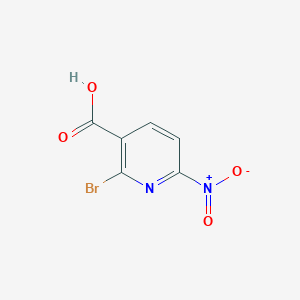

![n-[(e)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline](/img/structure/B12845468.png)
